molecular formula C11H18O B8363597 1-(1-Propylcyclobutyl)but-3-yn-1-ol

1-(1-Propylcyclobutyl)but-3-yn-1-ol

Cat. No.: B8363597
M. Wt: 166.26 g/mol
InChI Key: HRXHZRQAZJHFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propylcyclobutyl)but-3-yn-1-ol is a tertiary alcohol featuring a cyclobutane ring substituted with a propyl group at the 1-position and a terminal alkyne at the 3-position of the butanol chain.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1-propylcyclobutyl)but-3-yn-1-ol

InChI

InChI=1S/C11H18O/c1-3-6-10(12)11(7-4-2)8-5-9-11/h1,10,12H,4-9H2,2H3

InChI Key

HRXHZRQAZJHFGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)C(CC#C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-Propylcyclobutyl)but-3-yn-1-ol (inferred properties) with structurally related compounds from the evidence:

Property This compound (Inferred) 1-Cyclopropylbut-3-yn-1-ol 1-Cyclohexyl-4-cyclopentyl-but-3-yn-1-ol 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol 1-(Pyridin-2-yl)but-3-en-1-ol
CAS No. N/A 4480-50-6 67811-24-9 1927878-56-5 17285-57-3
Molecular Formula C₁₀H₁₆O (estimated) C₇H₁₀O C₁₅H₂₄O C₇H₈N₂O C₉H₁₁NO
Molar Mass (g/mol) ~152.23 110.15 220.36 136.15 149.19
Key Substituents 1-Propylcyclobutyl, alkyne Cyclopropyl, alkyne Cyclohexyl, cyclopentyl, alkyne Pyrazolyl, alkyne Pyridinyl, alkene
Functional Groups Alkyne, tertiary alcohol Alkyne, tertiary alcohol Alkyne, tertiary alcohol Alkyne, tertiary alcohol, pyrazole Alkene, tertiary alcohol, pyridine
Boiling Point Moderate (est. 190–220°C) 201.4°C (predicted) N/A N/A N/A
Solubility Likely low in water due to bulky substituents Low (predicted) Very low (bulky cycloalkyl groups) Moderate (polar pyrazole may enhance) Moderate (pyridine enhances polarity)
Reactivity Alkyne: Sonogashira coupling; strained cyclobutane: ring-opening Similar alkyne reactivity Alkyne reactivity hindered by steric bulk Alkyne + pyrazole (potential coordination) Alkene: electrophilic addition; pyridine: basicity

Structural and Functional Group Analysis

  • Cyclobutane vs. In contrast, the cyclohexyl/cyclopentyl analog lacks strain but exhibits steric hindrance, reducing reaction rates.
  • Alkyne vs. Alkene: The terminal alkyne in the target compound and analogs enables reactions like Sonogashira coupling, whereas the alkene in 1-(pyridin-2-yl)but-3-en-1-ol is more suited for additions (e.g., hydrogenation or epoxidation).
  • Heteroaromatic vs. Hydrocarbon Substituents : Pyrazole and pyridine groups introduce nitrogen-based polarity and coordination sites, enhancing solubility and enabling metal-catalyzed reactions. The cyclopropyl/cyclobutyl groups are purely hydrophobic, favoring lipid membrane permeability.

Physicochemical Properties

  • Boiling Points : The cyclopropyl analog has a predicted boiling point of 201.4°C, likely due to hydrogen bonding from the hydroxyl group. The target compound’s larger cyclobutyl-propyl substituent may lower volatility slightly (est. 190–220°C).
  • Acidity/Basicity : The hydroxyl pKa of the cyclopropyl analog is ~14.16 , typical for tertiary alcohols. Pyridine-containing analogs may exhibit weak basicity (pKa ~5–6 for pyridine), while pyrazole derivatives could act as weak acids (pKa ~14–16 for pyrazole NH).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.